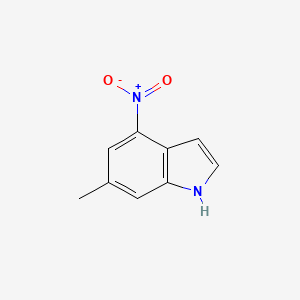

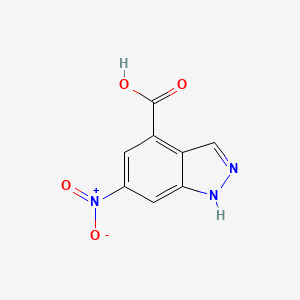

6-Methyl-4-nitro-1H-indole

Descripción general

Descripción

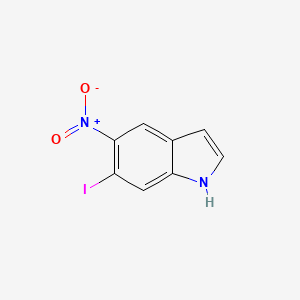

“6-Methyl-4-nitro-1H-indole” is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. It is a yellow-brown powder .

Synthesis Analysis

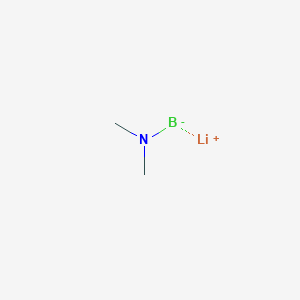

The synthesis of indole derivatives, including “this compound”, has been a topic of interest among researchers. Various methods have been reported for the synthesis of indoles, such as modern versions of classical synthesis methods like Fischer indole synthesis . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

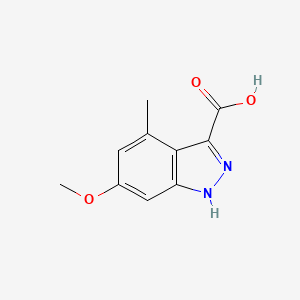

The molecular structure of “this compound” is represented by the linear formula C9H8N2O2 . The InChI Code for this compound is 1S/C9H8N2O2/c1-6-4-8-7 (2-3-10-8)9 (5-6)11 (12)13/h2-5,10H,1H3 .

Chemical Reactions Analysis

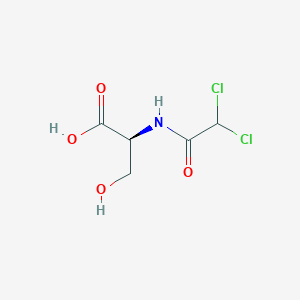

Indole derivatives, including “this compound”, have shown to be versatile in chemical reactions. For instance, the reactivity of this compound with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility . Such transformations are crucial for synthesizing a variety of indole derivatives with potential applications in drug discovery and materials science .

Physical And Chemical Properties Analysis

“this compound” is a yellow-brown powder . It has a molecular weight of 176.17 . The compound should be stored at 0-8°C .

Aplicaciones Científicas De Investigación

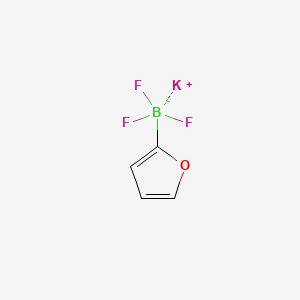

Synthesis and Functionalization Techniques 6-Methyl-4-nitro-1H-indole is a compound within the indole family, notable for its synthetic versatility and functionalization potential. Palladium-catalyzed reactions have become fundamental in the synthesis and functionalization of indoles, demonstrating the compound's utility in producing biologically active natural and unnatural compounds. This approach has led to the development of efficient methods for accessing fine chemicals, agrochemicals, and pharmaceutical intermediates, highlighting the compound's significant role in organic chemistry and industry (Cacchi & Fabrizi, 2005).

Chemical Reactions and Modifications The reactivity of this compound with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility. Such transformations are crucial for synthesizing a variety of indole derivatives with potential applications in drug discovery and materials science (Keawin, Rajviroongit, & Black, 2005). Moreover, the compound's compatibility with environmentally safe reagents like dimethyl carbonate for N-methylation processes underlines its adaptability in eco-friendly synthetic protocols, further benefiting large-scale production and industrial applications (Jiang et al., 2001).

Advanced Synthesis Techniques Indoles' reactions with nitrogen dioxide and nitrous acid in an aprotic solvent indicate complex reaction pathways leading to various nitro indoles and nitroso derivatives. These processes underscore the compound's utility in generating diverse chemical structures, which can be pivotal in the development of new pharmacological agents (Astolfi et al., 2006). Furthermore, electrosynthesis methods offer a novel route to substituted 1H-indoles, demonstrating the compound's role in facilitating green chemistry approaches to indole synthesis (Du, Brosmer, & Peters, 2011).

Biocatalysis and Natural Product Synthesis The study of indolic nitrones, like those derived from this compound, through the characterization of enzymes such as OxaD from Penicillium oxalicum F30, illuminates the compound's importance in the biosynthesis of natural products. This enzymatic approach to generating nitrone-bearing intermediates opens new avenues for diversifying natural product structures and enhancing their pharmacological profiles (Newmister et al., 2016).

Nucleophilic Reactivity The nucleophilic reactivity of indoles, including derivatives like this compound, has been systematically studied, revealing their potential in coupling reactions with benzhydryl cations. These findings contribute to our understanding of indoles' reactivities, facilitating the design of novel synthetic routes and the exploration of indoles' wide-ranging applications in medicinal chemistry and materials science (Lakhdar et al., 2006).

Safety and Hazards

The safety information for “6-Methyl-4-nitro-1H-indole” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Direcciones Futuras

Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research could focus on the development of efficient methods for accessing fine chemicals, agrochemicals, and pharmaceutical intermediates, highlighting the compound’s significant role in organic chemistry and industry .

Mecanismo De Acción

Target of Action

6-Methyl-4-nitro-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the environment can affect the vibrational characteristics of similar compounds .

Propiedades

IUPAC Name |

6-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWEBNSAPAUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646466 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880086-93-1 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)